![molecular formula C15H23N3O B13277733 N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide](/img/structure/B13277733.png)
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide is a compound of significant interest in various fields of scientific research It is known for its unique chemical structure, which includes a pyrrolidine ring and a dimethylamino group attached to a phenylethyl moiety
Preparation Methods
The synthesis of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide is unique due to its specific chemical structure, which distinguishes it from other similar compounds. Similar compounds include pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share some structural similarities but differ in their biological activity and applications .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19) |
InChI Key |
CQHCNKFJLPHUHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



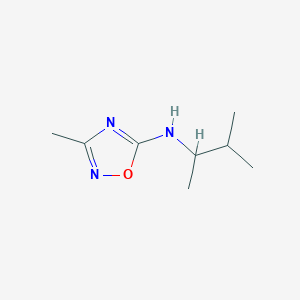
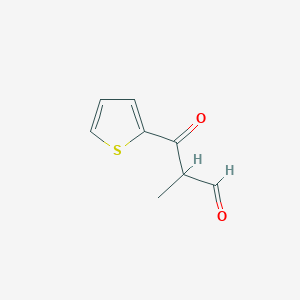

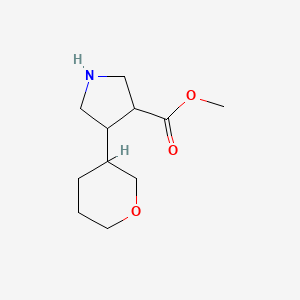
amine](/img/structure/B13277673.png)
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B13277674.png)

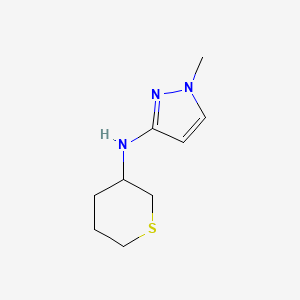
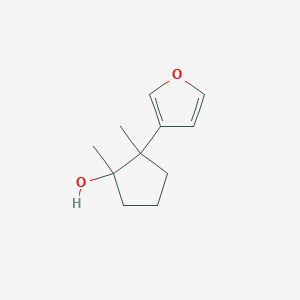
![2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13277716.png)
![5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13277729.png)
amine](/img/structure/B13277736.png)
![(Pentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13277740.png)
